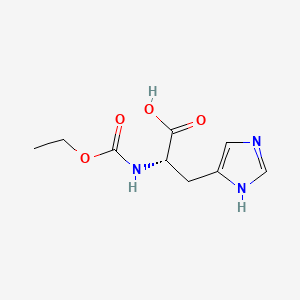
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Übersicht
Beschreibung
Es hat die Summenformel C7H11NO7P2 und ein Molekulargewicht von 283.11 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen biologischen und chemischen Anwendungen Potenzial gezeigt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NE58018 umfasst die Reaktion von Pyridin-2-carbaldehyd mit Diethylphosphit in Gegenwart einer Base, gefolgt von Hydrolyse, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise:
Reaktanten: Pyridin-2-carbaldehyd, Diethylphosphit
Base: Natriumhydrid oder Kaliumcarbonat
Lösungsmittel: Tetrahydrofuran oder Dimethylformamid
Temperatur: Raumtemperatur bis zum Rückfluss
Hydrolyse: Saure oder basische Hydrolyse, um das Endprodukt zu erhalten
Industrielle Produktionsmethoden
Die industrielle Produktion von NE58018 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Massenreaktionsstoffe: Große Mengen an Pyridin-2-carbaldehyd und Diethylphosphit
Kontinuierliche Fließreaktoren: Um eine effiziente Mischung und Reaktion zu gewährleisten
Reinigung: Kristallisation oder Chromatographie, um hochreines NE58018 zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
NE58018 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: NE58018 kann oxidiert werden, um entsprechende Phosphonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können NE58018 in seine entsprechenden Alkoholderivate umwandeln.
Substitution: NE58018 kann an Substitutionsreaktionen teilnehmen, bei denen der Pyridinring mit verschiedenen Substituenten funktionalisiert werden kann
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in saurem oder basischem Medium.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators
Hauptprodukte, die gebildet werden
Oxidation: Phosphonsäurederivate
Reduktion: Alkoholderivate
Substitution: Funktionalisierte Pyridinderivate
Wissenschaftliche Forschungsanwendungen
NE58018 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Ligand in der Koordinationschemie und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird wegen seines Potenzials als Enzyminhibitor und seiner Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen verwendet .
Wirkmechanismus
NE58018 entfaltet seine Wirkungen, indem es bestimmte molekulare Pfade angreift. Es wirkt als Inhibitor der Farnesyldiphosphatsynthase, einem Enzym, das an der Biosynthese von Isoprenoiden beteiligt ist. Durch die Hemmung dieses Enzyms stört NE58018 die Produktion essentieller Biomoleküle, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung interagiert mit der aktiven Stelle des Enzyms, blockiert seine Aktivität und verhindert die Bildung von Farnesyldiphosphat .
Wirkmechanismus
NE58018 exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of farnesyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, NE58018 disrupts the production of essential biomolecules, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and preventing the formation of farnesyl diphosphate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NE58019: Eine eng verwandte Verbindung mit ähnlichen bioaktiven Eigenschaften.
NE58020: Ein weiteres Analogon mit geringfügigen Variationen in seiner chemischen Struktur.
NE58021: Ein Derivat mit unterschiedlichen funktionellen Gruppen, die an den Pyridinring gebunden sind
Einzigartigkeit von NE58018
NE58018 ist aufgrund seiner spezifischen inhibitorischen Wirkung auf die Farnesyldiphosphatsynthase einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet. Seine Fähigkeit, dieses Enzym selektiv anzugreifen, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNASZAYANFLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105462-23-5 | |
| Record name | NE-58018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 105462-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NE-58018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QRY57BJCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




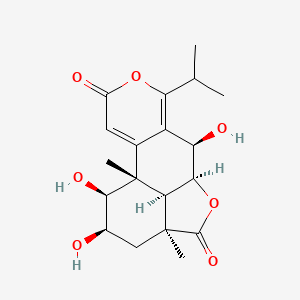

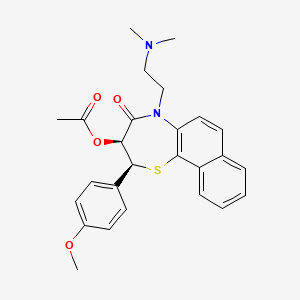


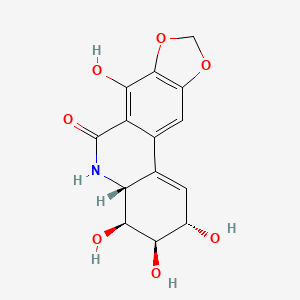
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
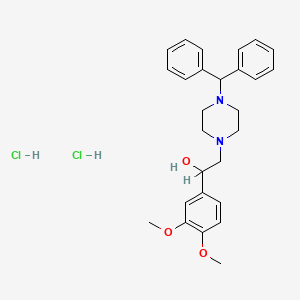

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

